molecular formula C16H19NO2 B11310024 N-butyl-8-methyl-1-benzoxepine-4-carboxamide

N-butyl-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11310024
M. Wt: 257.33 g/mol
InChI Key: CAHNOYYYSJPUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-8-methyl-1-benzoxepine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of benzoxepines, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-8-methyl-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of benzoxepine derivatives through a 7-endo-dig cyclization mechanism, where the hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-butyl-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butyl-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound may interact with enzymes or receptors, leading to modulation of biological processes. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-butyl-8-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C16H19NO2/c1-3-4-8-17-16(18)14-7-9-19-15-10-12(2)5-6-13(15)11-14/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18)

InChI Key

CAHNOYYYSJPUHI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C(C=C2)C)OC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.